![molecular formula C11H12INO B401112 1-[(4-Iodophenyl)carbonyl]pyrrolidine CAS No. 168317-99-5](/img/structure/B401112.png)
1-[(4-Iodophenyl)carbonyl]pyrrolidine
Overview
Description
“1-[(4-Iodophenyl)carbonyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one method involves the use of 4-iodobenzoic acid with 1,1’-carbonyldiimidazole in dichloromethane, followed by the addition of pyrrolidine .Molecular Structure Analysis
The molecular structure of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-iodophenyl group and a carbonyl group .Chemical Reactions Analysis
Pyrrolidine compounds, including “1-[(4-Iodophenyl)carbonyl]pyrrolidine”, can undergo various chemical reactions. For instance, they can participate in 1,4-addition reactions and [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” is 301.13 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Synthesis and Derivative Applications
1-[(4-Iodophenyl)carbonyl]pyrrolidine and its derivatives are primarily used in the synthesis of various organic compounds. For example, 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives have been synthesized through addition reactions involving amines and thiols. These derivatives are further functionalized through oxidation, alkylation, and allylation reactions, often yielding moderate-to-good results (Bakhat Ali et al., 2015). Additionally, derivatives like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine have shown efficacy as organocatalysts in asymmetric Michael addition reactions, synthesizing various γ-nitro carbonyl compounds (K. Singh et al., 2013).
Structural and Spectroscopic Studies
The structural and spectroscopic properties of 1-[(4-Iodophenyl)carbonyl]pyrrolidine derivatives, such as trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones, have been extensively studied. These studies involve single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, mass spectrometry, and NMR, along with quantum chemical calculations to understand the electronic structure and optical properties (M. G. Bogdanov et al., 2010).
Biological and Pharmacological Research
Pyrrolidine derivatives have been studied for their biological and pharmacological applications. For instance, 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP) has shown significant anti-inflammatory and anticancer activity, with potential implications in drug development (Saba Zulfiqar et al., 2021). Moreover, pyrrolidin-2-ones and their derivatives are recognized as promising non-aromatic heterocyclic compounds in the synthesis of new medicinal molecules with enhanced biological activity (D. D. Rubtsova et al., 2020).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-[(4-Iodophenyl)carbonyl]pyrrolidine, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies indicate that these compounds effectively inhibit corrosion, with their efficacy increasing with concentration (A. Zarrouk et al., 2015).
Future Directions
The future directions in the research of “1-[(4-Iodophenyl)carbonyl]pyrrolidine” and similar pyrrolidine compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(4-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEYWACQKFNBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Iodophenyl)carbonyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-[6-({2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B401030.png)


![1-[(4-Fluorophenyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B401034.png)
![3-nitro-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B401035.png)

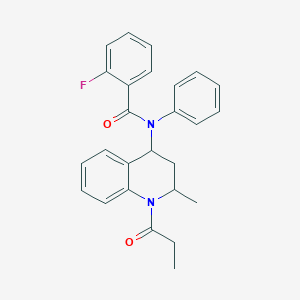
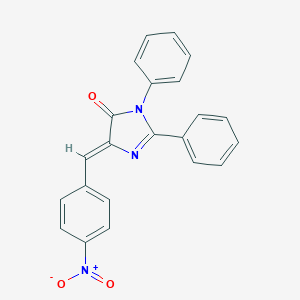
![7-butyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401046.png)

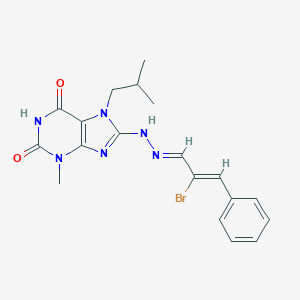
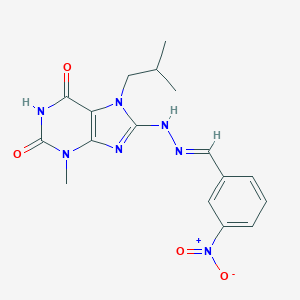
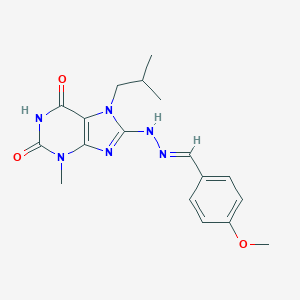
![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)